molecular formula C25H26FN3O5 B14999758 Ethyl 4-(3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B14999758
M. Wt: 467.5 g/mol
InChI Key: YYHFZPIDTDVWKX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzoyl group. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity, while the piperidine ring can modulate its pharmacokinetic properties. The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Ethyl 4-(3-{[1-(3-bromobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Uniqueness

Ethyl 4-(3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C25H26FN3O5

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-[3-[[1-(3-fluorobenzoyl)piperidin-4-yl]amino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C25H26FN3O5/c1-2-34-25(33)16-6-8-20(9-7-16)29-22(30)15-21(24(29)32)27-19-10-12-28(13-11-19)23(31)17-4-3-5-18(26)14-17/h3-9,14,19,21,27H,2,10-13,15H2,1H3

InChI Key

YYHFZPIDTDVWKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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